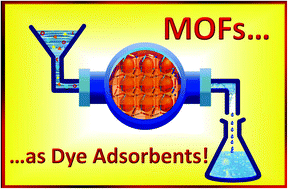Recent advances in metal–organic frameworks as adsorbent materials for hazardous dye molecules
Dalton Transactions Pub Date: 2021-01-26 DOI: 10.1039/D0DT03824E
Abstract
Water is vital for the sustenance of all forms of life. Hence, water pollution is a universal crisis for the survival for all forms of life and a hurdle in sustainable development. Textile industry is one of the anthropogenic activities that severely pollutes water bodies. Inefficient dyeing processes result in thousands of tons of synthetic dyes being dumped in water bodies every year. Therefore, the efficient removal of synthetic dyes from wastewater has become a challenging research field. Owing to their tuneable structure–property aspects, metal–organic frameworks (MOFs) have emerged as promising adsorbents for the adsorptive removal of dyes from wastewater and textile effluents. In this perspective, we highlight recent studies involving the application of MOFs for the adsorptive removal of hazardous dye molecules. We also classify the developed MOFs into cationic, anionic, and neutral framework categories to comprehend their suitability for the removal of a given class of dyes.


Recommended Literature
- [1] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [2] Mechanism of the rearrangement of allyl alcohol with iron pentacarbonyl: evidence for a π-allyl-hydroirontricarbonyl complex
- [3] Bipedal DNA walker mediated enzyme-free exponential isothermal signal amplification for rapid detection of microRNA†
- [4] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [5] The Iron and Steel Institute. Second Report of the Moulding Materials Sub-Committee
- [6] The determination of small amounts of tin
- [7] Cobalt complexes bearing scorpionate ligands: synthesis, characterization, cytotoxicity and DNA cleavage†‡
- [8] Institute of Chemistry of Great Britain and Ireland
- [9] Allergenicity evaluation of five types of commercial food-derived oligopeptide products†
- [10] Spatially and temporally understanding dynamic solid–electrolyte interfaces in carbon dioxide electroreduction










